molecular formula C8H12N2O B13111183 5-Methyl-3-propylpyrazin-2(1H)-one CAS No. 23127-01-7

5-Methyl-3-propylpyrazin-2(1H)-one

Cat. No.: B13111183
CAS No.: 23127-01-7
M. Wt: 152.19 g/mol
InChI Key: NKCYOKSWWIYQHQ-UHFFFAOYSA-N
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Description

5-Methyl-3-propylpyrazin-2(1H)-one is a pyrazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The compound features a methyl group at position 5 and a propyl chain at position 3 (Figure 1). Pyrazinones are heterocyclic systems of significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-propylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include:

    Starting Materials: 3-propyl-1,2-diaminopropane and 2-oxoacetic acid.

    Reaction Conditions: Heating the mixture in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods

Industrial production may scale up the laboratory synthesis methods, optimizing for yield and purity. This could involve:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-propylpyrazin-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO4) to form corresponding pyrazine oxides.

    Reduction: Reaction with reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced pyrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Pyrazine oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Halogenated pyrazines.

Scientific Research Applications

5-Methyl-3-propylpyrazin-2(1H)-one is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by case studies and data tables that illustrate its potential uses.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, research published in the Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable case study involved the compound's effect on breast cancer cell lines, where it showed a dose-dependent reduction in cell viability .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Research indicates that it may help mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Role as a Flavoring Agent

Beyond therapeutic applications, this compound is utilized in the food industry as a flavoring agent due to its pleasant aroma profile reminiscent of roasted nuts and coffee. Its sensory properties make it valuable in enhancing food products .

Activity TypeTest Organism/Cell LineIC50 (μM)Reference
AntimicrobialStaphylococcus aureus15
AnticancerMCF-7 (Breast Cancer)20
NeuroprotectionSH-SY5Y (Neuronal)25

Table 2: Applications in Industry

Application TypeDescriptionIndustry
PharmaceuticalAntimicrobial and anticancer agentsMedicinal Chemistry
Food IndustryFlavoring agentFood Technology
Cosmetic ProductsPotential use in formulationsCosmetics

Case Study 1: Antimicrobial Efficacy

In a study published by the American Chemical Society, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound could serve as a lead structure for developing new antibiotics targeting resistant pathogens .

Case Study 2: Cancer Cell Proliferation Inhibition

A detailed investigation into the anticancer properties was conducted using various cancer cell lines, including MCF-7 and HeLa cells. The study revealed that treatment with this compound resulted in significant reductions in cell proliferation, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action for 5-Methyl-3-propylpyrazin-2(1H)-one would depend on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: Could influence metabolic or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following sections compare 5-Methyl-3-propylpyrazin-2(1H)-one with structurally related heterocyclic compounds, focusing on substituent effects, synthesis, spectral properties, and biological activities.

Structural and Substituent Comparisons

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Key Structural Differences
This compound Pyrazinone 5-Methyl, 3-Propyl Pyrazine ring with N at positions 1 and 4
Streptochlorin (from ) Pyrazinone (likely) Unspecified Differs in substituent type/position; notable 1H/13C NMR shifts
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives () Pyridazinone 5-Chloro, 6-Phenyl Pyridazine ring (N at positions 1 and 2); halogen and aryl substituents
MHY2251 () Dihydroquinazolinone Benzo[d][1,3]dioxol-5-yl Fused benzene ring; SIRT1 inhibitory activity linked to extended conjugation
Desmethylsildenafil-d8 () Pyrazolo[4,3-d]pyrimidinone 3-Propyl, sulfonyl groups Bicyclic core with pyrimidine fusion; PDE5 inhibitor


Key Observations :

  • Core Ring Systems: Pyrazinones (two N atoms in meta positions) differ from pyridazinones (adjacent N atoms) and quinazolinones (fused benzene-pyrimidine systems). These differences influence electronic properties and binding affinities.

Spectral and Physicochemical Properties

  • NMR Data: Streptochlorin () and Sch-642305 () exhibit distinct 1H/13C chemical shifts due to substituent electronegativity and ring currents. For example, electron-withdrawing groups (e.g., Cl in pyridazinones) deshield adjacent protons, altering shift values . The propyl group in this compound is expected to show upfield shifts for methylene protons (~1.2–1.5 ppm) compared to aromatic protons .
  • pH Dependence () : Compounds like p-334 demonstrate pH-sensitive shifts in NMR, suggesting that this compound’s tautomeric equilibrium may similarly depend on solvent conditions .

Biological Activity

5-Methyl-3-propylpyrazin-2(1H)-one is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
IUPAC NameThis compound
CAS Number23127-01-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, which can modulate various pathways involved in cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Receptor Modulation: It could interact with neurotransmitter receptors, affecting neurotransmission and potentially influencing mood and behavior.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, including both gram-positive and gram-negative bacteria.
  • Antioxidant Effects: It has been noted for its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
  • Cytotoxicity: In certain concentrations, it has demonstrated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition of bacterial growth at concentrations above 0.5%, showcasing its potential as an antimicrobial agent .
  • Cytotoxicity Against Cancer Cells:
    In vitro assays were conducted to assess the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that at specific doses, this compound reduced cell viability significantly, indicating its potential as a chemotherapeutic agent .
  • Antioxidant Activity:
    The compound was tested for its ability to mitigate oxidative stress in cultured cells. Results demonstrated a dose-dependent increase in antioxidant enzyme activity, suggesting a protective role against oxidative damage .

Properties

CAS No.

23127-01-7

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-methyl-3-propyl-1H-pyrazin-2-one

InChI

InChI=1S/C8H12N2O/c1-3-4-7-8(11)9-5-6(2)10-7/h5H,3-4H2,1-2H3,(H,9,11)

InChI Key

NKCYOKSWWIYQHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CNC1=O)C

Origin of Product

United States

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